![molecular formula C11H14O B7852498 (E)-5-phenylpent-4-en-1-ol CAS No. 37464-86-1](/img/structure/B7852498.png)
(E)-5-phenylpent-4-en-1-ol
Overview
Description
(E)-5-phenylpent-4-en-1-ol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- (E)-5-phenylpent-4-en-1-ol is involved in tandem Prins and Friedel–Crafts cyclizations for the stereoselective synthesis of trans-fused hexahydro-1H-benzo[g]isochromene derivatives (Reddy et al., 2015).
- This compound is used in organophosphorus compounds-catalyzed synthesis of 1-phenylpentane-1,4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones, highlighting its utility in high-selectivity chemical reactions (Qing Zhang et al., 2010).
- It plays a crucial role in the efficient stereoselective synthesis of natural α-tocopherol (vitamin E), demonstrating its significance in synthesizing biologically relevant molecules (C. Fuganti & P. Grasselli, 1980).
Catalysis and Reaction Mechanisms
- In the field of catalysis, this compound has been used in cobalt-catalyzed aerobic oxidation processes, providing insights into stereoselectivity and the effects of substrate configuration (Bárbara Menéndez Pérez & J. Hartung, 2009).
- Its use in intramolecular meta photocycloaddition reactions showcases the role of steric and electronic effects in chemical transformations (H. Barentsen, A. Sieval, & J. Cornelisse, 1995).
Material Science and Organic Electronics
- This compound derivatives have been utilized in the synthesis of cyclopentenofullerenes for organic photovoltaics, highlighting its potential in material science and renewable energy applications (An-Ju Wu et al., 2016).
properties
IUPAC Name |
(E)-5-phenylpent-4-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQBSEZWJAWWCT-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13159-16-5, 37464-86-1 | |
Record name | 5-Phenylpent-4-enyl-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Penten-1-ol, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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